Cas no 862741-47-7 (4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine)

4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine 化学的及び物理的性質
名前と識別子
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- 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine
- nallyl4[(4fluorophenyl)sulfonyl]2(4methylphenyl)1,3oxazol5amine
- 862741-47-7
- AKOS002744449
- F3309-1726
- N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine
- 4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine
- 4-[(4-Fluorophenyl)sulfonyl]-2-(4-methylphenyl)-N-2-propen-1-yl-5-oxazolamine
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- インチ: 1S/C19H17FN2O3S/c1-3-12-21-18-19(26(23,24)16-10-8-15(20)9-11-16)22-17(25-18)14-6-4-13(2)5-7-14/h3-11,21H,1,12H2,2H3
- InChIKey: UAOTWDKOVJIPRR-UHFFFAOYSA-N
- SMILES: O1C(NCC=C)=C(S(C2=CC=C(F)C=C2)(=O)=O)N=C1C1=CC=C(C)C=C1
計算された属性
- 精确分子量: 372.09439174g/mol
- 同位素质量: 372.09439174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 564
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.1
- トポロジー分子極性表面積: 80.6Ų
じっけんとくせい
- 密度みつど: 1.296±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 564.8±60.0 °C(Predicted)
- 酸度系数(pKa): -2.18±0.10(Predicted)
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3309-1726-10μmol |
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine |
862741-47-7 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3309-1726-5mg |
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine |
862741-47-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3309-1726-1mg |
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine |
862741-47-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3309-1726-10mg |
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine |
862741-47-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3309-1726-30mg |
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine |
862741-47-7 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3309-1726-50mg |
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine |
862741-47-7 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3309-1726-5μmol |
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine |
862741-47-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3309-1726-25mg |
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine |
862741-47-7 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3309-1726-75mg |
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine |
862741-47-7 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
Life Chemicals | F3309-1726-2mg |
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine |
862741-47-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 |
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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9. Book reviews
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10. Back matter
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amineに関する追加情報
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine: A Comprehensive Overview
4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine, with the CAS number 862741-47-7, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which incorporates a sulfonyl group attached to a fluorobenzene ring, a methyl-substituted phenyl group, and an oxazole ring with an allylamine substituent. The combination of these functional groups endows the molecule with remarkable chemical and biological properties.
The synthesis of this compound involves a series of intricate multi-step reactions, including nucleophilic aromatic substitution, Suzuki coupling, and oxidation processes. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and better purity levels in the synthesis of this compound. The use of palladium catalysts in cross-coupling reactions has been particularly pivotal in streamlining its production.
One of the most notable applications of 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is in the development of novel pharmaceutical agents. Its sulfonyl group plays a critical role in enhancing the bioavailability and stability of drug molecules. Recent studies have demonstrated its potential as a scaffold for designing kinase inhibitors, which are crucial in the treatment of various cancers and inflammatory diseases.
In addition to its medicinal applications, this compound has also found utility in materials science. Its oxazole ring contributes to its aromaticity and electronic properties, making it a promising candidate for use in organic electronics. Researchers have explored its potential as a component in light-emitting diodes (LEDs) and organic photovoltaic cells (OPVs), where its ability to facilitate charge transport is highly advantageous.
The methylphenyl group within the molecule imparts lipophilicity, which is essential for enhancing the solubility and permeability of drug candidates. This feature has been leveraged in the design of nanoparticles for targeted drug delivery systems. Recent experiments have shown that incorporating this compound into polymeric nanoparticles can significantly improve their ability to deliver therapeutic agents across biological barriers.
The allylamine substituent further enhances the versatility of this compound by introducing reactivity at the nitrogen atom. This functionality allows for additional modifications, such as coupling with other biomolecules or polymer chains. Such modifications have been exploited in the development of bioconjugates for diagnostic imaging and therapeutic applications.
From an environmental perspective, the synthesis and application of 862741-47-based compounds have been evaluated for their eco-friendliness. Researchers have focused on minimizing waste generation and optimizing resource utilization during production processes. The adoption of green chemistry principles has led to the development of more sustainable synthetic routes for this compound.
In conclusion, 4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en
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